

# Application Note & Protocol: Aflatoxin G2

## Standard Preparation and Calibration

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### Compound of Interest

Compound Name: Aflatoxin G2A

Cat. No.: B15340972

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### Introduction

Aflatoxins are a group of mycotoxins produced by certain fungi, primarily *Aspergillus flavus* and *Aspergillus parasiticus*. Aflatoxin G2 is a significant contaminant in various agricultural commodities, including cereals, nuts, and spices.[1] Due to its potential health risks, regulatory agencies worldwide have established maximum permissible levels in food and feed. Accurate quantification of Aflatoxin G2 is therefore critical for food safety, quality control, and research. This document provides a detailed protocol for the preparation of Aflatoxin G2 standard solutions and the generation of a calibration curve using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

**Audience:** This protocol is intended for researchers, analytical chemists, and quality control professionals involved in mycotoxin analysis.

## Critical Safety Precautions

**Warning:** Aflatoxins are potent human carcinogens and should be handled with extreme care in a designated controlled area, such as a fume hood.[2]

- **Personal Protective Equipment (PPE):** Always wear a lab coat, safety glasses, and chemical-resistant gloves.

- Handling: Avoid weighing or transferring dry aflatoxin standards outside of a certified containment device due to their electrostatic nature, which can cause them to become airborne.[3] Whenever possible, purchase standards as certified solutions.[4]
- Spill Cleanup: Decontaminate any spills by swabbing the area with a 1% sodium hypochlorite solution (diluted bleach), allowing it to react for 10 minutes, and then wiping with 5% aqueous acetone.[2][3]
- Decontamination: All glassware and materials that come into contact with aflatoxins must be decontaminated by soaking in a fresh sodium hypochlorite solution (10% v/v).[5]

## Protocol 1: Preparation of Aflatoxin G2 Standard Solutions

This protocol describes the preparation of a primary stock solution from a crystalline standard, followed by serial dilutions to create intermediate and working standards for calibration.

### Materials and Reagents

- Aflatoxin G2 (crystalline solid or certified standard solution)
- Acetonitrile (HPLC or LC-MS grade)[4]
- Toluene (optional, for initial dissolution)[5]
- Methanol (HPLC or LC-MS grade)
- Deionized water (HPLC or LC-MS grade)
- Class A volumetric flasks (amber or wrapped in foil)
- Calibrated micropipettes and tips
- Silanized glass or amber autosampler vials[2]
- Vortex mixer
- Analytical balance (if starting from solid)

- UV Spectrophotometer (for concentration verification)

## Step 1: Preparation of Primary Stock Solution (e.g., 10 µg/mL)

The primary stock solution is a concentrated standard from which all subsequent dilutions are made.

- If using a crystalline standard:
  - Accurately weigh approximately 1-5 mg of Aflatoxin G2 standard and record the exact weight.
  - Quantitatively transfer the solid to a Class A volumetric flask.
  - Dissolve the standard in a small volume of a solvent like a toluene:acetonitrile mixture (98:2, v/v) or pure acetonitrile.[\[3\]](#)[\[5\]](#)
  - Once fully dissolved, bring the flask to its final volume with the same solvent to achieve a target concentration of approximately 10 µg/mL.
  - Stopper the flask, mix thoroughly by inversion, and vortex for 60 seconds.
- If using a certified solution (e.g., 10 µg/mL in Acetonitrile):
  - Allow the ampul to equilibrate to room temperature before opening to avoid condensation.[\[3\]](#)
  - This solution can be used directly as the primary stock solution.

## Step 2: Concentration Verification (Optional but Recommended)

The exact concentration of the primary stock solution can be verified using a UV spectrophotometer.

- Record the absorbance of the solution at the wavelength of maximum absorption for Aflatoxin G2 (~330 nm in benzene-acetonitrile).[\[3\]](#)

- Calculate the concentration using the Beer-Lambert law:  $\text{Concentration } (\mu\text{g/mL}) = (A \times \text{MW} \times 1000) / (\epsilon \times L)$ 
  - A: Measured Absorbance
  - MW: Molecular Weight of Aflatoxin G2 (330.29 g/mol )
  - $\epsilon$ : Molar absorptivity in the chosen solvent (e.g., 18,200 in benzene-acetonitrile 98:2)[3]
  - L: Path length of the cuvette (typically 1 cm)

## Step 3: Preparation of Intermediate and Working Standards

Working standards are prepared by serially diluting the primary stock solution. The final diluent should be compatible with the analytical mobile phase, often a methanol/water mixture.[6]

Table 1: Example Dilution Scheme for Aflatoxin G2 Working Standards

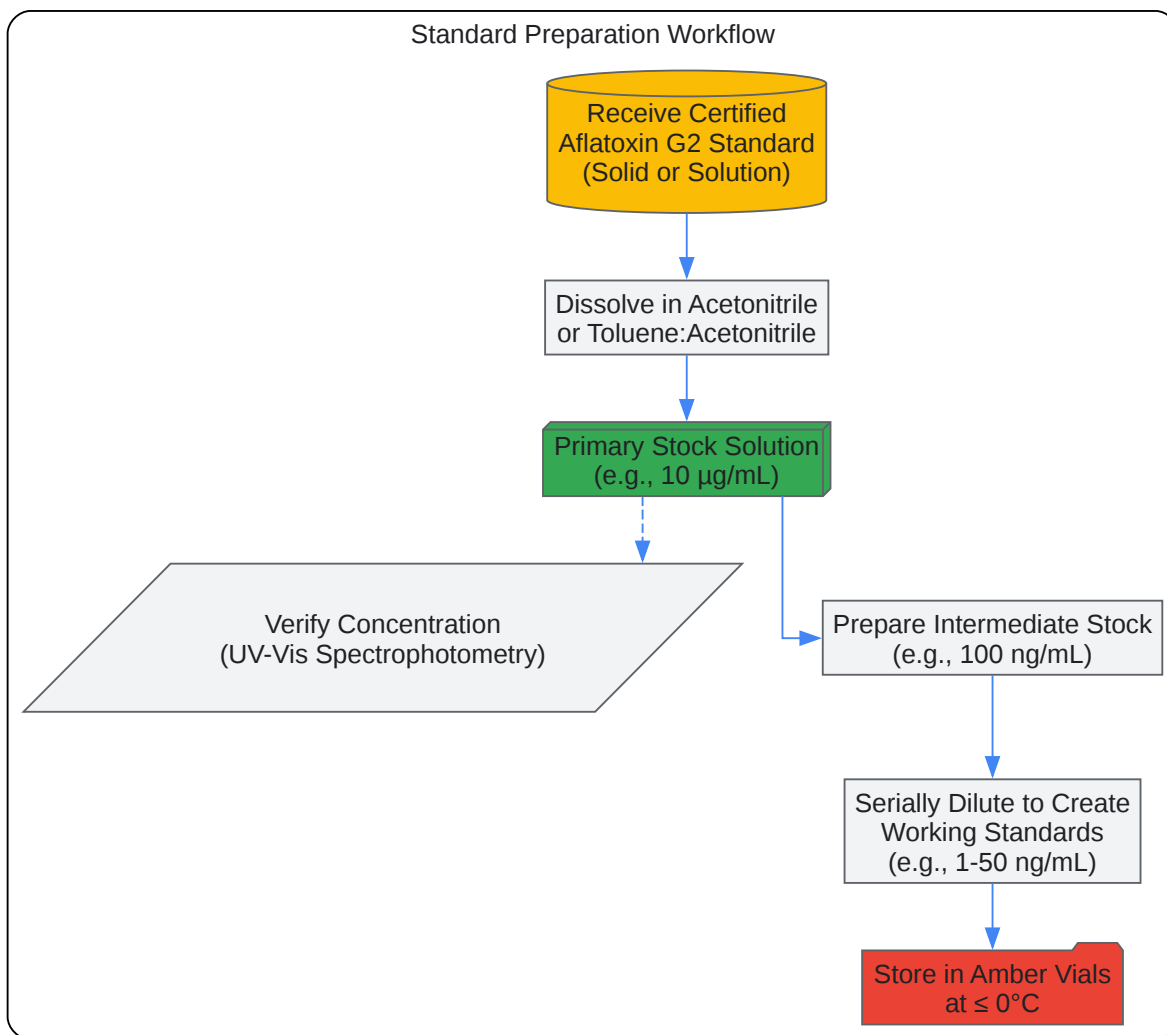
Standard Level	Starting Solution	Volume of Starting Solution (µL)	Final Volume (mL)	Diluent	Final Concentration (ng/mL)
Intermediate Stock	Primary Stock (10 µg/mL)	100	10	Acetonitrile	100
Working Std 1	Intermediate Stock (100 ng/mL)	10	10	50:50 Methanol/Water	1.0
Working Std 2	Intermediate Stock (100 ng/mL)	50	10	50:50 Methanol/Water	5.0
Working Std 3	Intermediate Stock (100 ng/mL)	100	10	50:50 Methanol/Water	10.0
Working Std 4	Intermediate Stock (100 ng/mL)	250	10	50:50 Methanol/Water	25.0
Working Std 5	Intermediate Stock (100 ng/mL)	500	10	50:50 Methanol/Water	50.0

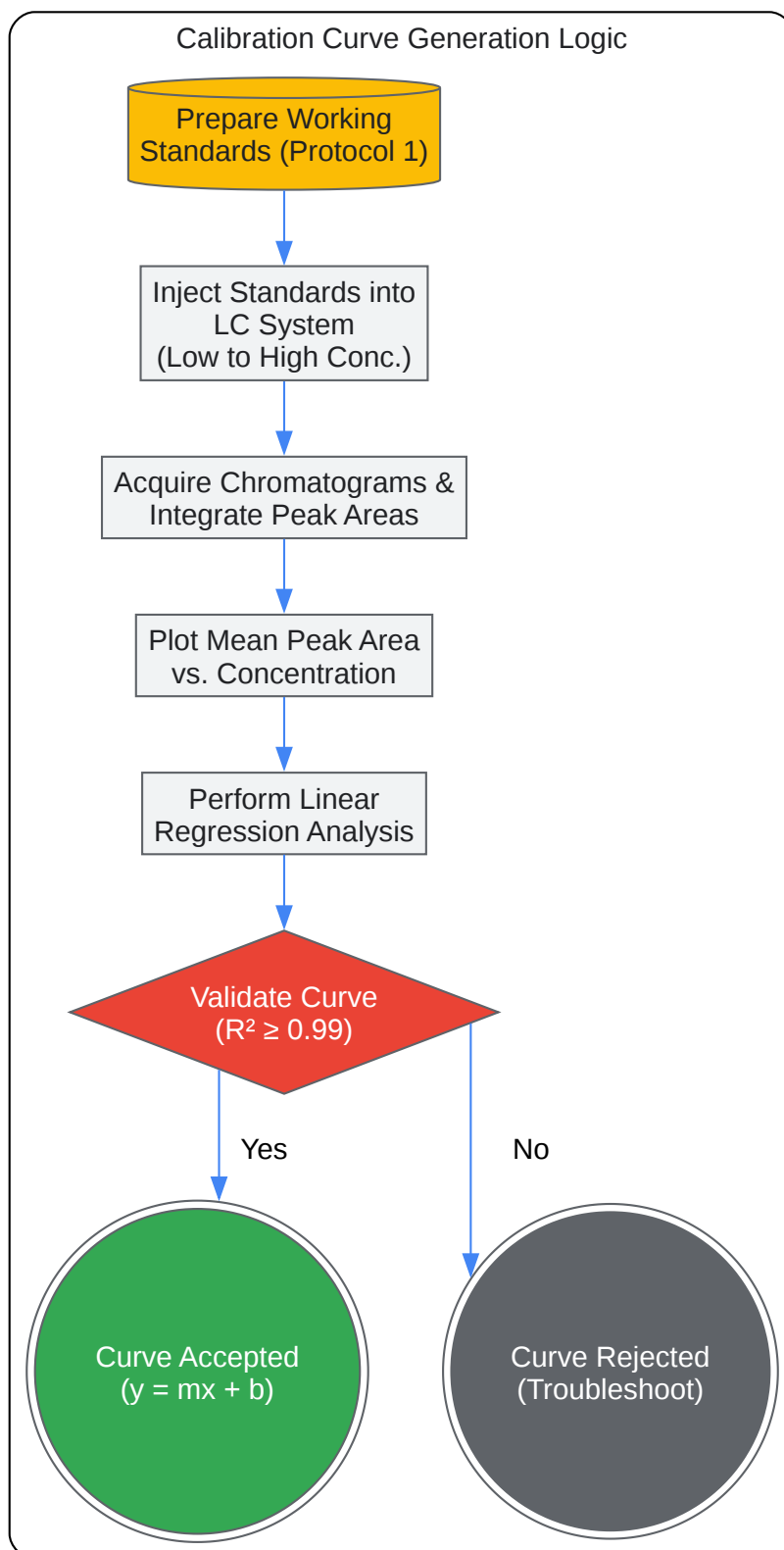
Note: The concentration range should bracket the expected concentration of Aflatoxin G2 in the samples. Adjust volumes and concentrations as needed for your specific application.

## Step 4: Storage and Stability

- Wrap all flasks and vials tightly with aluminum foil or use amber glassware to protect from light.[\[3\]](#)[\[5\]](#)
- Store all stock and working solutions at 0°C or colder when not in use.[\[4\]](#)

- Standard solutions in acetonitrile or methanol are generally stable for over a year when stored properly.<sup>[3]</sup> Aqueous solutions may have reduced stability.<sup>[7]</sup>
- Always allow solutions to warm to room temperature before use.<sup>[3]</sup>





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